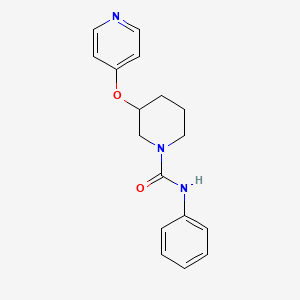

![molecular formula C16H13N3O2 B6425392 N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide CAS No. 2034305-83-2](/img/structure/B6425392.png)

N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-({[2,4’-bipyridine]-4-yl}methyl)furan-3-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a bidentate ligand often used in coordination chemistry . It also contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring . The carboxamide group is a functional group often found in various drug molecules .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The bipyridine moiety could potentially coordinate with metal ions, and the furan ring could participate in aromatic stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bipyridine and furan moieties, as well as the carboxamide group. The bipyridine moiety could potentially coordinate with metal ions, facilitating various coordination chemistry reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bipyridine and furan moieties could potentially impact its solubility, stability, and reactivity .Scientific Research Applications

N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide has been studied for its potential therapeutic applications in a variety of diseases. In particular, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer activities. This compound has been studied in a variety of cell-based and animal models, and has been found to have potential therapeutic applications in diseases such as cancer, diabetes, Alzheimer's disease, and cardiovascular diseases. This compound has also been used as a potential adjuvant for vaccines, and has been found to enhance the immune response to the vaccine.

Mechanism of Action

Target of Action

Furan derivatives, which include this compound, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds are known to interact with various biological targets . The interaction of these compounds with their targets can lead to changes in cellular processes, potentially contributing to their therapeutic effects .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Advantages and Limitations for Lab Experiments

The use of N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide in laboratory experiments has a number of advantages and limitations. The main advantage of using this compound in laboratory experiments is that it is a small molecule, which makes it easy to handle and store. Additionally, this compound is a relatively stable molecule, which makes it ideal for use in laboratory experiments. However, there are also some limitations to using this compound in laboratory experiments. In particular, this compound is relatively expensive, which can limit its use in laboratory experiments. Additionally, this compound is not as widely available as other compounds, which can also limit its use in laboratory experiments.

Future Directions

There are a number of possible future directions for N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide research. One possible direction is to further investigate the mechanism of action of this compound, in order to better understand how it produces its anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in a variety of diseases. Finally, further research is needed to investigate the potential use of this compound as an adjuvant for vaccines, in order to enhance the immune response to the vaccine.

Synthesis Methods

N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide can be synthesized through a variety of chemical reactions. The most commonly used method is a condensation reaction of 2,4'-bipyridine-4-ylmethyl furan-3-carboxylic acid and an amine. This reaction produces an amide bond between the two molecules, and yields this compound as the final product. The reaction can be carried out under mild conditions, and yields this compound in high yields.

properties

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(14-4-8-21-11-14)19-10-12-1-7-18-15(9-12)13-2-5-17-6-3-13/h1-9,11H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTSAEZWRQKEFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B6425312.png)

![3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B6425325.png)

![2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine](/img/structure/B6425328.png)

![5-chloro-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6425347.png)

![3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide](/img/structure/B6425355.png)

![2,4-dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6425361.png)

![4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine](/img/structure/B6425369.png)

![5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6425382.png)

![N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6425394.png)

![5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6425404.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6425409.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6425420.png)